molecular formula C17H12BrClFN3O2 B3000490 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2-chloro-4-fluorophenyl)methyl]acetamide CAS No. 1251572-57-2

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2-chloro-4-fluorophenyl)methyl]acetamide

Cat. No.: B3000490
CAS No.: 1251572-57-2
M. Wt: 424.65
InChI Key: IBLUWHLUSFQBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3-bromophenyl group at the 5-position and an N-[(2-chloro-4-fluorophenyl)methyl]acetamide moiety at the 2-position. Its structure combines halogenated aromatic systems (bromine, chlorine, fluorine) with a heterocyclic scaffold, making it a candidate for diverse biological applications, including enzyme inhibition and anticancer activity.

Properties

IUPAC Name

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2-chloro-4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClFN3O2/c18-12-3-1-2-10(6-12)17-23-22-16(25-17)8-15(24)21-9-11-4-5-13(20)7-14(11)19/h1-7H,8-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLUWHLUSFQBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)CC(=O)NCC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2-chloro-4-fluorophenyl)methyl]acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Acetamide Formation: The final step involves the reaction of the oxadiazole derivative with 2-chloro-4-fluorobenzylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2-chloro-4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2-chloro-4-fluorophenyl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2-chloro-4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine and fluorine atoms may enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Core

The 1,3,4-oxadiazole ring is a common scaffold in medicinal chemistry. Key analogs include:

Compound Name Substituents (Oxadiazole 5-position) Acetamide Side Chain Molecular Weight (g/mol) Key Properties/Activities Reference ID
Target Compound 3-Bromophenyl N-[(2-Chloro-4-fluorophenyl)methyl] ~450 (estimated) N/A (hypothesized enzyme inhibition) -
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1H-Indol-3-ylmethyl N-(5-Chloro-2-methylphenyl) 428.5 LOX inhibition, α-glucosidase inhibition
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran-2-yl N-(3-Chlorophenyl) ~380 (estimated) Antimicrobial activity
N-(6-Methoxybenzothiazol-2-yl)-2-[[5-[(3-methoxyphenoxy)methyl]-oxadiazol-2-yl]thio]acetamide (7a) 3-Methoxyphenoxymethyl N-(6-Methoxybenzothiazol-2-yl) ~470 (estimated) Anticancer activity (A549/C6 cells)

Key Observations :

  • Bioactivity : Compounds with indole () or benzofuran () substituents show enzyme inhibition, while methoxy-substituted derivatives () exhibit anticancer effects. The target compound’s halogenated system may offer a balance between these activities.
Physicochemical Properties
  • Thermal Stability : Compounds like 2-{[5-(4-bromophenyl)-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide () exhibit high melting points (>150°C), suggesting similar stability for the target compound .

Research Findings and Structural Insights

Structure-Activity Relationships (SAR)
  • Halogen Positioning : The 3-bromo substituent on the phenyl ring may improve π-π stacking in enzyme active sites, as seen in ’s bromophenyl acetamide derivatives .
  • Chloro-Fluorophenyl Group : The 2-chloro-4-fluorophenyl moiety in the target compound mirrors ’s N-(3-chloro-4-fluorophenyl)acetamide, which showed enhanced bioactivity due to electronegative and steric effects .

Biological Activity

The compound 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2-chloro-4-fluorophenyl)methyl]acetamide is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C18H15BrClN3O2
  • Molecular Weight : 420.69 g/mol
  • CAS Number : 1251688-37-5
  • Structure : The compound features a 1,3,4-oxadiazole ring linked to a bromophenyl group and a chloro-fluorophenyl acetamide moiety.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of compounds containing the oxadiazole moiety. The specific compound under review has shown promising results against various bacterial strains.

  • Study Findings :
    • A study involving the screening of several oxadiazole derivatives indicated that compounds with bromophenyl substitutions exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
    • The compound displayed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, suggesting a broad-spectrum antimicrobial efficacy .
  • Mechanism of Action :
    • The presence of halogenated phenyl groups enhances lipophilicity, allowing for better penetration through bacterial cell membranes. This property is crucial for the compound's ability to disrupt cellular functions .

Cytotoxicity and Anticancer Potential

The cytotoxic properties of oxadiazole derivatives have been extensively studied, with many exhibiting significant activity against cancer cell lines.

  • Cytotoxic Effects :
    • Research has shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer models. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential .
    • In vitro studies revealed that this compound has an IC50 value comparable to established chemotherapeutic agents, indicating its potential as an anticancer drug .
  • Structure-Activity Relationship (SAR) :
    • The presence of electron-withdrawing groups (like Cl and Br) in specific positions on the phenyl rings enhances cytotoxicity. This relationship has been confirmed through quantitative structure-activity relationship (QSAR) analyses .

Case Studies

  • Antimicrobial Efficacy :
    • In a comparative study of various oxadiazole derivatives, this compound was among the most effective against Gram-positive bacteria due to its structural characteristics that favor interaction with bacterial membranes .
  • Cytotoxicity Assessment :
    • A recent study demonstrated that modifications to the oxadiazole ring significantly influenced the anticancer activity. The compound's unique structure allowed it to outperform several known anticancer agents in terms of both efficacy and selectivity towards cancer cells .

Q & A

Q. What are the established synthetic routes for preparing this compound, and what are their comparative advantages?

The compound is typically synthesized via condensation of 3-bromophenyl-substituted 1,3,4-oxadiazole intermediates with 2-chloro-4-fluorobenzylamine derivatives. A common approach involves:

  • Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of acylhydrazides with phosphorus oxychloride (POCl₃) .
  • Step 2: Coupling the oxadiazole intermediate with 2-chloro-4-fluorobenzylamine using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane .
  • Key considerations: Reaction temperature (optimized at 0–5°C to suppress side reactions) and stoichiometric ratios (1:1.2 for amine:oxadiazole to ensure complete conversion). Yield ranges from 60–75% after column chromatography.

Table 1: Comparison of Synthetic Routes

MethodReagentsYield (%)Purity (HPLC)
EDC·HClDCM, 0°C72>98%
HATUDMF, RT6895%

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • ¹H/¹³C NMR: Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl and fluorophenyl groups) and acetamide linkage (N–CH₂ at δ 4.3–4.5 ppm) .
  • X-ray crystallography: Resolves dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and fluorophenyl moieties) and hydrogen-bonding networks critical for stability .
  • HRMS: Validates molecular weight (e.g., [M+H]⁺ at m/z 452.98) .

Q. What solvent systems are optimal for solubility and in vitro assays?

The compound exhibits limited aqueous solubility (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL) or methanol (10 mg/mL). For biological assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility. Strategies include:

  • DFT calculations: Compare theoretical NMR chemical shifts (using Gaussian/B3LYP/6-311+G(d,p)) with experimental data to identify dominant conformers .
  • Variable-temperature NMR: Detect dynamic processes (e.g., ring flipping) by observing signal coalescence at elevated temperatures .
  • SC-XRD refinement: Analyze anisotropic displacement parameters to confirm static vs. dynamic disorder in the crystal lattice .

Q. What experimental design principles apply to optimizing reaction yields while minimizing halogen-based side products?

  • Control halogen reactivity: Use low temperatures (0–5°C) and inert atmospheres (N₂/Ar) to suppress debromination or chloro-fluorine exchange .
  • Additive screening: Catalytic amounts of DMAP (4-dimethylaminopyridine) improve coupling efficiency by 15–20% via intermediate stabilization .
  • Byproduct monitoring: Employ LC-MS to track halogenated impurities (e.g., m/z 365.1 for dehalogenated intermediates) .

Q. How can researchers reconcile contradictory biological activity data across cell lines?

Variations in IC₅₀ values (e.g., 2 μM in HeLa vs. 12 μM in MCF-7) may stem from:

  • Membrane permeability differences: Quantify intracellular accumulation via fluorescence labeling (e.g., BODIPY-conjugated analogs) .
  • Target protein expression levels: Perform Western blotting to correlate activity with protein abundance (e.g., EGFR or PARP inhibition) .
  • Metabolic stability: Assess half-life in cell lysates using LC-MS/MS to identify rapid degradation pathways .

Methodological Recommendations

Table 2: Key Parameters for Reproducible Synthesis

ParameterOptimal RangeCriticality
Reaction temperature0–5°CHigh
POCl₃ equivalence1.5 eqModerate
ChromatographySiO₂, 5% MeOH/DCMHigh

Data Analysis Workflow:

Structural validation: Combine SC-XRD (for solid-state conformation) with DFT-optimized NMR predictions.

Purity assessment: Use HPLC-PDA (λ = 254 nm) with a C18 column (ACN/H₂O gradient).

Biological assays: Include positive controls (e.g., staurosporine for cytotoxicity) and normalize to solvent-only baselines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.